5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 128564-58-9
VCID: VC17247324
InChI: InChI=1S/C7H8Cl2N2O/c1-3-4-5(7(9)12)6(8)11(2)10-4/h3H2,1-2H3
SMILES:
Molecular Formula: C7H8Cl2N2O
Molecular Weight: 207.05 g/mol

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride

CAS No.: 128564-58-9

Cat. No.: VC17247324

Molecular Formula: C7H8Cl2N2O

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride - 128564-58-9

Specification

CAS No. 128564-58-9
Molecular Formula C7H8Cl2N2O
Molecular Weight 207.05 g/mol
IUPAC Name 5-chloro-3-ethyl-1-methylpyrazole-4-carbonyl chloride
Standard InChI InChI=1S/C7H8Cl2N2O/c1-3-4-5(7(9)12)6(8)11(2)10-4/h3H2,1-2H3
Standard InChI Key FLVUZBIQSGCSPI-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1C(=O)Cl)Cl)C

Introduction

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis Pathways

The synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves chlorination and subsequent functionalization of pyrazole derivatives. A common method includes:

  • Starting with a pyrazole derivative such as 3-ethyl-1-methylpyrazole.

  • Chlorination at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

  • Introduction of the carbonyl chloride group through reaction with phosgene or oxalyl chloride under controlled conditions.

Pharmaceutical Industry

This compound serves as a precursor for synthesizing various biologically active molecules. Pyrazole derivatives are known for their applications in:

  • Anti-inflammatory drugs.

  • Anticancer agents.

  • Antimicrobial compounds.

Agrochemical Sector

The compound is used in developing herbicides, fungicides, and insecticides due to its ability to form derivatives with specific biological activities.

Material Science

Its reactivity makes it valuable for creating functionalized polymers and advanced materials.

Reactivity

The carbonyl chloride group is highly reactive and can undergo:

  • Nucleophilic substitution.

  • Acylation reactions with amines or alcohols to form amides or esters.

Safety

As a chlorinated compound with a reactive acyl chloride group:

  • It is corrosive and can cause burns upon contact with skin or mucous membranes.

  • Proper handling requires protective equipment and well-ventilated environments.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing this compound:

  • IR Spectroscopy: Strong absorption bands corresponding to C=O stretching (~1750 cm⁻¹) and C-Cl stretching (~700 cm⁻¹).

  • NMR Spectroscopy: Proton signals from the ethyl and methyl groups, along with characteristic shifts for the pyrazole ring protons.

Crystallographic Data

The crystal structure reveals a planar pyrazole ring with substituents oriented to minimize steric hindrance.

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional Group
5-Chloro-3-(chloromethyl)-1-methylpyrazole191.03Chloromethyl
5-Chloro-3-(methylthio)-1-methylpyrazole189.05Methylthio
5-Chloro-3-ethyl-1-methylpyrazole207.05Carbonyl chloride

This comparison highlights how functional groups influence molecular weight and reactivity.

Future Research Directions

Research on this compound focuses on:

  • Developing novel derivatives with enhanced biological activities.

  • Exploring its use in green chemistry as a building block for sustainable synthesis.

  • Investigating its potential in material science for advanced applications.

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